4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the 1,3,4-thiadiazole class, which is renowned for its broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure comprises:
- A 4-chlorobenzamide moiety at the N-terminus of the thiadiazole ring.
- A thioether-linked side chain containing a ketone group and an m-tolylamino (meta-methylphenylamino) substituent.
The synthesis of such derivatives typically involves cyclization reactions starting from benzoylisothiocyanate and thiosemicarbazide, followed by functionalization with ethyl cyanoacetate or acrylamide derivatives to introduce diverse substituents .
Properties
IUPAC Name |
4-chloro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c1-11-3-2-4-14(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWINHBYGTDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thiadiazole ring and various functional groups, which contribute to its diverse biological activities. The molecular formula is C18H15ClN4O2S2, and it has a molecular weight of approximately 418.91 g/mol.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial and antifungal activities. Thiadiazole derivatives are recognized for their broad spectrum of pharmacological properties, particularly against various bacterial strains and fungi. The presence of chlorine in the compound's structure enhances its reactivity and biological activity .
Table 1: Comparison of Biological Activities of Thiadiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains chlorine; thiadiazole structure | Antimicrobial and antifungal |
| 2-amino-1,3,4-thiadiazole | Basic thiadiazole structure | Antimicrobial properties |
| Megazol | Related to the thiadiazole family | Anti-trypanosomal activity |
The biological activity of this compound is attributed to its interaction with specific biological targets. Studies indicate that derivatives with halogen substitutions exhibit enhanced binding affinity to enzymes involved in metabolic pathways. This interaction can lead to inhibition of bacterial growth and fungal proliferation .
Case Studies
- Antifungal Activity : In a study comparing various thiadiazole derivatives against fungal strains such as Candida albicans and Aspergillus niger, compounds similar to this compound showed significant inhibition rates (58% to 66%) with minimal inhibitory concentrations (MICs) ranging from 32–42 μg/mL .
- Antibacterial Efficacy : Another research highlighted the antibacterial properties of thiadiazole derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. The compounds exhibited MIC values lower than standard antibiotics such as streptomycin .
Future Directions
The ongoing research into the biological activity of thiadiazole derivatives suggests that modifications to the existing structures could yield compounds with improved efficacy and reduced toxicity. The potential for synergistic effects through covalent bonding with other biologically active compounds is also an area worth exploring for enhancing therapeutic outcomes .
Scientific Research Applications
Biological Activities
This compound exhibits notable antimicrobial and antifungal properties. Thiadiazole derivatives are recognized for their broad spectrum of pharmacological effects, particularly against various bacterial strains and fungi. The presence of chlorine in the compound enhances its reactivity and biological activity.
Table 1: Comparison of Biological Activities of Thiadiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains chlorine; thiadiazole structure | Antimicrobial and antifungal |
| 2-amino-1,3,4-thiadiazole | Basic thiadiazole structure | Antimicrobial properties |
| Megazol | Related to the thiadiazole family | Anti-trypanosomal activity |
Antifungal Activity
In studies comparing various thiadiazole derivatives against fungal strains such as Candida albicans and Aspergillus niger, compounds similar to this compound showed significant inhibition rates (58% to 66%) with minimal inhibitory concentrations (MICs) ranging from 32–42 μg/mL.
Antibacterial Efficacy
Research has highlighted the antibacterial properties of thiadiazole derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. The compounds exhibited MIC values lower than standard antibiotics such as streptomycin, indicating their potential as effective antibacterial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Position and Electronic Effects: Chloro groups (electron-withdrawing) at the para position (e.g., target compound and 4c) may enhance stability and receptor binding compared to ortho/meta positions .
Side-Chain Modifications: The m-tolylamino group in the target compound introduces steric bulk and lipophilicity, which may improve penetration into hydrophobic binding pockets compared to smaller substituents like pyridin-2-yl . Thiazole-containing side chains () could offer additional hydrogen-bonding interactions, as seen in DHFR inhibitors .
Biological Activity Trends: Compounds with trichloroethylamino groups () exhibit strong DHFR inhibition due to multiple hydrogen bonds with Asp 21, Ser 59, and Tyr 22 residues . The target compound’s oxo group may mimic carbonyl interactions in enzyme active sites, a feature shared with potent acrylamide derivatives .
Spectral and Physicochemical Properties
IR/NMR Signatures :
- Solubility and Stability: The 4-chloro and m-tolylamino groups may reduce aqueous solubility compared to nitro or methoxy analogs but enhance metabolic stability .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole ring is formed by reacting thiosemicarbazide with a carbonyl precursor. For example, 4-chloro-2-hydroxybenzohydrazide reacts with phosphorus oxychloride (POCl₃) under reflux to yield 2-amino-5-chloro-1,3,4-thiadiazole.
Reaction Conditions :
Mechanism :
- Nucleophilic attack by sulfur on the carbonyl carbon.
- Cyclization with elimination of water and HCl.
Alternative Route Using Thioureas
Thioureas cyclize with α-haloketones or esters in the presence of Lewis acids (e.g., AlCl₃) to form 1,3,4-thiadiazoles. For instance, 4-chlorobenzoylthiourea and chloroacetic acid yield the thiadiazole core at 60–70°C in toluene.
Advantages :
- Higher regioselectivity compared to thiosemicarbazide routes.
- Compatibility with electron-deficient aryl groups.
Functionalization at the 5-Position of Thiadiazole
Thiolation via Nucleophilic Substitution
The 5-position of 2-amino-1,3,4-thiadiazole undergoes thiolation using mercaptoethyl ketones or thiophenols. For the target compound, 2-bromo-N-(m-tolyl)acetamide reacts with 5-mercapto-1,3,4-thiadiazole in the presence of NaH.
Reaction Conditions :
- Base : Sodium hydride (NaH) or triethylamine.
- Solvent : Tetrahydrofuran (THF) or DMF.
- Yield : 50–62%.
Mechanism :
- Deprotonation of the thiol group by NaH.
- SN2 displacement of bromide by the thiolate ion.
Microwave-Assisted Thioether Formation
Microwave irradiation (100–120°C, 20–30 min) enhances reaction efficiency, reducing side products. This method is preferred for thermally sensitive intermediates.
Amidation with 4-Chlorobenzoyl Chloride
The final step involves coupling the thiadiazole-thioether intermediate with 4-chlorobenzoyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve the amine intermediate in aqueous NaOH.
- Add 4-chlorobenzoyl chloride dropwise at 0–5°C.
- Stir for 2–4 hours, isolate via filtration.
Optimization Notes :
- Excess acyl chloride (1.2 eq) improves yield to 85%.
- Side reactions (e.g., hydrolysis of acyl chloride) are minimized at low temperatures.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis
A patent (US7199257B1) describes a one-pot method combining thiadiazole formation and thioetherification:
- React 4-chlorobenzohydrazide with CS₂ and KOH to form potassium dithiocarbazinate.
- Treat with 2-bromo-N-(m-tolyl)acetamide and POCl₃.
- Isolate the product via column chromatography.
Advantages :
Solid-Phase Synthesis
Immobilizing the thiadiazole core on Wang resin enables iterative coupling of the thioether and benzamide groups, though scalability is limited.
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing the compound?
Answer:
The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Thioether formation : Reacting thiol-containing intermediates with chloroacetyl derivatives under reflux in aprotic solvents (e.g., triethylamine in acetone) .
- Amide coupling : Using stoichiometric reagents like chloroacetyl chloride to introduce substituents .
- Purification : Recrystallization from ethanol or DMSO/water mixtures to isolate the product .
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Chloroacetyl chloride, triethylamine, reflux | Thioether formation | |
| 2 | Anhydrous K₂CO₃, dry acetone | Nucleophilic substitution | |
| 3 | Ethanol recrystallization | Purification |
Advanced: How can reaction conditions be optimized to enhance yield?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Stoichiometry : A 1:1 molar ratio of reactants minimizes side products .
- Catalysts : Bases like anhydrous K₂CO₃ facilitate substitution .
- Temperature : Refluxing in ethanol increases yields (up to 82% in ) .
Basic: Which analytical techniques confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.3 ppm) and carbonyl groups (δ ~165 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 269 [M+1] in ) .
- X-ray Crystallography : Resolves crystal packing (orthorhombic P2₁2₁2₁ symmetry in ) .
Advanced: How to resolve discrepancies between spectroscopic and elemental analysis?
Answer:
- Repurification : Column chromatography ( ) or repeated recrystallization .
- Advanced Techniques : HRMS or 2D NMR (HSQC/HMBC) to clarify ambiguities .
Basic: What in vitro assays evaluate anticancer activity?
Answer:
- MTT Assay : Measures IC₅₀ values for cytotoxicity .
- Flow Cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest .
- Western Blotting : Detects caspase-3 cleavage as an apoptosis marker .
Advanced: How do molecular docking studies predict enzyme interactions?
Answer:
- Software : AutoDock Vina docks the compound (3D structure from ) into enzyme active sites (e.g., acps-pptase in ) .
- Parameters : Grid boxes centered on catalytic residues and Lamarckian genetic algorithms predict binding affinities (ΔG) .
Advanced: How to validate antibacterial mechanisms of action?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against purified acps-pptase .
- Gene Knockdown Models : Compare bacterial growth in enzyme-deficient strains .
- Metabolomic Profiling : LC-MS/MS identifies disrupted pathways (e.g., fatty acid biosynthesis) .
Basic: How to handle potential toxicity during testing?
Answer:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods for handling.
- Waste Disposal : Follow protocols for halogenated waste (Cl substituents) .
Advanced: What challenges arise in crystallizing the compound?
Answer:
- Solubility Issues : Use mixed solvents (e.g., DMSO/water in ) .
- Polymorphism : Slow evaporation or seeding promotes uniform crystal growth .
Advanced: How do SAR studies guide analog design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
